N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5S2/c1-2-30-19-6-3-5-15-13-20(31-22(15)19)18-14-32-23(25-18)26-21(27)7-4-12-33(28,29)17-10-8-16(24)9-11-17/h3,5-6,8-11,13-14H,2,4,7,12H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPOBVDAGTXGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and 4-fluorobenzenesulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide would depend on its specific biological targets and pathways. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles :
- The target compound’s benzofuran-thiazole hybrid distinguishes it from simpler thiazole derivatives (e.g., and ). The ethoxy group on benzofuran may enhance membrane permeability compared to methyl-substituted analogs .
- Compounds with piperazine or triazole cores (e.g., ) exhibit distinct hydrogen-bonding capabilities but lack the fused benzofuran-thiazole system .
Chlorophenyl sulfonyl analogs () may exhibit stronger hydrophobic interactions but with reduced metabolic stability compared to fluorinated derivatives .
Synthetic Efficiency: Yields for thiazole-containing compounds (e.g., 65–78% in ) are generally higher than those for triazole-thiones (e.g., 55% in ), likely due to fewer tautomerization challenges .
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Data Comparison
Key Observations:
- IR Spectroscopy : The target compound’s sulfonyl S=O stretch (~1250 cm⁻¹) aligns with related compounds (). The absence of C=O bands in triazole-thiones () highlights tautomer-dependent spectral differences.
- ¹H NMR : Thiazole protons in analogs (e.g., δ 8.2 in ) are deshielded compared to triazole derivatives (δ 7.5–8.1 in ), reflecting electronic differences in the heterocyclic cores.
Biological Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 394.4 g/mol. The presence of the ethoxybenzofuran moiety and the thiazole ring are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. The compound has been shown to interact with various enzymes and receptors, influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions such as glaucoma and edema.
- Receptor Modulation : The compound may act as a ligand for certain G-protein coupled receptors (GPCRs), altering downstream signaling cascades that affect cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antitumor Activity : In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Antimicrobial Effects : A series of in vitro assays revealed that this compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, indicating potential for development into a novel antibiotic.
- Anti-inflammatory Properties : Research showed that treatment with the compound significantly lowered levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its potential use in treating inflammatory diseases.
Q & A
Q. How can metabolic stability be evaluated to guide medicinal chemistry optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
